2-(2,3,4-trimethoxyphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trimethoxyphenyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethoxyphenyl group in this compound enhances its potential for various biological applications.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against leishmania, malaria, and trypanosoma . These suggest that the compound may affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . The ADME properties of a compound can significantly impact its bioavailability, which in turn affects its efficacy and safety.
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The 2-(2,3,4-trimethoxyphenyl)-1H-indole compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown to influence cell function significantly. It has been observed to have high anticancer activity against various cancer cell lines, including human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer cells (A2780) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, which is critical in the fitting of colchicine and combretastatin analogs . This binding interaction leads to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .
Temporal Effects in Laboratory Settings
It is known that compounds containing the TMP group have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with indole in the presence of a catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under reflux conditions . The reaction proceeds through a condensation mechanism, forming the desired indole derivative.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using Br2 or I2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-1H-indole: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,4,5-Trimethoxyphenyl)-1H-indole: Another isomer with different substitution pattern.
2-(2,3,4-Trimethoxyphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential for various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKBHNTWPLNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.